Cas no 1805305-66-1 (4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine)

4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine structure
1805305-66-1 structure
商品名:4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine
CAS番号:1805305-66-1
MF:C7H5ClF3N
メガワット:195.569511175156
CID:4922517

4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine 化学的及び物理的性質

名前と識別子

    • 4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine
    • インチ: 1S/C7H5ClF3N/c8-3-4-1-5(7(10)11)12-6(9)2-4/h1-2,7H,3H2
    • InChIKey: GXHHCJKLMUXDOF-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=C(N=C(C(F)F)C=1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 2.3

4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A023029638-250mg
4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine
1805305-66-1 97%
250mg
$659.60 2022-04-01
Alichem
A023029638-1g
4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine
1805305-66-1 97%
1g
$1,663.20 2022-04-01
Alichem
A023029638-500mg
4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine
1805305-66-1 97%
500mg
$980.00 2022-04-01

4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine 関連文献

4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridineに関する追加情報

4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine (CAS 1805305-66-1): A Comprehensive Technical Overview

In the realm of fluorinated pyridine derivatives, 4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine (CAS 1805305-66-1) has emerged as a compound of significant interest across pharmaceutical and agrochemical research. This heterocyclic building block combines multiple halogen substituents - a chloromethyl group at position 4, difluoromethyl at position 2, and fluorine at position 6 - creating unique electronic properties that make it valuable for modern drug discovery programs.

The structural features of this polyhalogenated pyridine derivative contribute to several advantageous characteristics. The electron-withdrawing effects of the fluorine atoms influence the aromatic system's reactivity, while the chloromethyl group provides an excellent handle for further functionalization. These properties have made CAS 1805305-66-1 particularly relevant in developing kinase inhibitors and other biologically active molecules, addressing current demands in targeted cancer therapies and neurological disorder treatments.

Recent trends in medicinal chemistry highlight growing interest in fluorine-containing compounds, with 4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine offering distinct advantages in drug design. The difluoromethyl group serves as a bioisostere for various functional groups, potentially improving metabolic stability and membrane permeability - key considerations in addressing common drug development challenges like bioavailability and half-life extension.

From a synthetic chemistry perspective, this compound presents interesting opportunities for cross-coupling reactions and nucleophilic substitutions. The chloromethyl substituent can undergo various transformations, making 1805305-66-1 a versatile intermediate in constructing more complex molecular architectures. Researchers are particularly exploring its use in developing PET radiotracers and other diagnostic agents, responding to the increasing need for precision medicine tools.

The agrochemical sector has also shown interest in fluoropyridine derivatives like 4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine, particularly for developing new generation crop protection agents. The unique electronic properties imparted by the difluoromethyl group and fluorine atom can influence binding to biological targets in pests while potentially reducing environmental persistence - addressing current sustainability concerns in agriculture.

Analytical characterization of CAS 1805305-66-1 typically involves advanced techniques including NMR spectroscopy (particularly 19F NMR for the fluorine atoms), mass spectrometry, and HPLC purity analysis. These methods are crucial for quality control in research and development applications, especially when the compound is used as a key intermediate in multi-step syntheses.

Storage and handling recommendations for 4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine follow standard laboratory protocols for halogenated compounds. While not classified as highly hazardous, appropriate precautions should be taken due to the reactive chloromethyl group. The compound is typically stored under inert atmosphere at low temperatures to maintain stability over extended periods.

Current market trends indicate growing demand for specialized fluorinated building blocks like 1805305-66-1, driven by pharmaceutical companies' needs for novel scaffolds in drug discovery. The compound's relatively recent introduction (as reflected by its high CAS number) positions it as a modern tool for medicinal chemists exploring structure-activity relationships in various therapeutic areas.

Research publications and patent literature reveal increasing applications of 4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine in developing JAK inhibitors, BTK inhibitors, and other small molecule therapeutics. This aligns with industry focus on targeted therapies for autoimmune diseases and oncology - two of the most active areas in current drug development pipelines.

From a regulatory perspective, compounds like CAS 1805305-66-1 benefit from being research chemicals with well-defined characterization data. This facilitates their adoption in drug discovery programs where regulatory compliance and documentation are increasingly important considerations, especially in preclinical development stages.

The synthesis of 4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine typically involves multi-step sequences starting from commercially available pyridine precursors. Recent process chemistry optimizations have focused on improving yields and selectivity in introducing the difluoromethyl group - a challenging transformation that often requires specialized fluorination reagents and conditions.

In the context of green chemistry initiatives, researchers are exploring more sustainable approaches to producing fluorinated pyridines like 1805305-66-1. This includes investigating catalytic fluorination methods and alternative solvents that reduce environmental impact while maintaining high purity standards required for pharmaceutical applications.

The unique combination of substituents in 4-(Chloromethyl)-2-(difluoromethyl)-6-fluoropyridine creates interesting possibilities for hydrogen bonding interactions and dipole moments that can be exploited in molecular design. These features are particularly valuable when addressing challenging drug targets where conventional scaffolds show limited success.

As the pharmaceutical industry continues to explore fluorine's role in improving drug properties, compounds like CAS 1805305-66-1 will likely see expanded use. Their ability to modulate lipophilicity, metabolic stability, and target binding makes them valuable tools in addressing current challenges in drug discovery and development.

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